Product packaging for Chrysomycin B(Cat. No.:)

Chrysomycin B

Cat. No.: B8101061
M. Wt: 450.5 g/mol
InChI Key: LBNWMCYHIWPXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chrysomycin B (CAS 83852-56-6) is an antibiotic compound belonging to the aureolic acid group of natural products, isolated from Streptomyces strains. This C-aryl glycoside is a minor analog in a complex of antitumor substances and is characterized by a tricyclic aromatic core linked to sugar residues. Its primary mechanism of action is the potent inhibition of the catalytic activity of human topoisomerase II, a critical enzyme for DNA replication and cell division. This compound primarily interacts with DNA by binding to the minor groove of the DNA helix. This binding event stabilizes the DNA in a conformation that alters its structure, thereby impeding essential DNA-dependent processes such as transcription and replication. This mechanism leads to DNA damage and ultimately suppresses the growth of tumor cells. Research has demonstrated its antitumor activity against various human cancer cell lines, including the suppression of transplantable tumors in mouse models. In the laboratory, this compound serves as a valuable tool compound for probing the structural and functional dynamics of DNA and for studying cellular responses to DNA stress. Furthermore, related metabolites suggest that this compound may act as a photoactivated crosslinker between DNA and histones, such as histone H3, providing a unique method for investigating chromatin structure and protein-DNA interactions. Its main research applications include use as a topoisomerase II inhibitor, a DNA-binding agent for mechanistic studies, and a potential lead compound for investigating novel anticancer therapies. This product is offered with a purity of >98% (by HPLC). Synonyms for this compound include Chrysomycin M and Virenomycin M. Its molecular formula is C 27 H 28 O 9 and it has a molecular weight of 496.5. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26O7 B8101061 Chrysomycin B

Properties

IUPAC Name

1-hydroxy-4-(3-hydroxy-6-methyloxan-2-yl)-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O7/c1-12-9-16-21(19(10-12)30-3)15-11-20(31-4)23-17(27)8-6-14(22(23)25(15)33-26(16)29)24-18(28)7-5-13(2)32-24/h6,8-11,13,18,24,27-28H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNWMCYHIWPXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Biosynthesis of Chrysomycin B

Microbial Isolation Techniques from Streptomyces Species

Chrysomycin B, along with its analogue Chrysomycin A, was first isolated in 1955 from Streptomyces A-419. nih.govnih.gov Since then, various Streptomyces species have been identified as producers of chrysomycins. For instance, the chrysomycin biosynthetic gene cluster has been successfully cloned from Streptomyces albaduncus. nih.gov More recently, a strain of Streptomyces sp. MS751, isolated from a marine sediment sample from the South China Sea, was also found to produce this compound. nih.gov

The general procedure for isolating chrysomycin-producing Streptomyces strains from environmental samples, such as soil or marine sediments, involves several key steps. rsc.orgrsc.org Initially, the sample is collected and pre-treated, often by drying. rsc.org This is followed by serial dilution and plating on selective agar (B569324) media, such as starch casein agar or actinomycetes isolation agar, sometimes supplemented with antifungal agents like nystatin (B1677061) to prevent contamination. rsc.orgekb.eg The plates are incubated for a period to allow for the growth of distinct actinomycete colonies, which are often recognizable by their chalky appearance. rsc.org

Once isolated, the strains are cultivated in a suitable fermentation medium. For large-scale production from Streptomyces sp. MS751, the AM2 medium was used, followed by incubation for 10 days. nih.gov The extraction of the produced compounds involves separating the mycelia and the supernatant via centrifugation. nih.gov The supernatant is typically extracted with an organic solvent like ethyl acetate (B1210297), while the mycelia can be extracted with acetone. nih.gov The resulting crude extracts are then subjected to various chromatographic techniques, such as reversed-phase C18 vacuum chromatography and high-performance liquid chromatography (HPLC), to purify this compound and other related metabolites. nih.gov

Precursor Incorporation Studies in this compound Biosynthesis

The biosynthesis of the complex chromophore of this compound has been elucidated through precursor incorporation studies using 13C-labeled substrates. nih.gov These experiments have demonstrated that the carbon skeleton of the chromophore is derived from a decaketide intermediate. nih.gov Specifically for this compound, the polyketide chain is initiated by an acetate unit. nih.gov In contrast, the biosynthesis of Chrysomycin A utilizes a propionate (B1217596) starter unit. nih.gov This initial building block difference accounts for the structural variation between the two compounds, where this compound has a methyl group at the position where Chrysomycin A possesses a vinyl group. nih.gov The polyketide chain is further extended by the incorporation of nine malonyl-CoA extender units. nih.gov

Genetic Analysis of the Chrysomycin Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of producing Streptomyces strains. The cloning and sequencing of this cluster from Streptomyces albaduncus have provided significant insights into the enzymatic steps involved. nih.gov The identified chrysomycin gene cluster spans approximately 34.65 kb and contains 35 open reading frames (ORFs). nih.gov

Identification and Characterization of Biosynthetic Genes (e.g., Polyketide Synthases, Deoxysugar Biosynthesis Genes)

The core of the this compound structure is assembled by a type II polyketide synthase (PKS) system. nih.gov Key genes within this system have been identified and their functions assigned based on homology to other known PKS genes.

chryA : Encodes the ketosynthase α (KSα), which is responsible for the condensation of acyl units during polyketide chain elongation. nih.gov

chryB : Encodes the chain length factor (CLF or KSβ), which works in conjunction with KSα to determine the final length of the polyketide chain. nih.gov

chryC : Encodes the acyl carrier protein (ACP), which tethers the growing polyketide chain. nih.gov

In addition to the PKS genes, the cluster contains genes responsible for the synthesis of the deoxysugar moiety, which is a critical part of the chrysomycin structure. Genes such as chryD and chryE are homologous to NDP-glucose synthase and NDP-glucose-4,6-dehydratase, respectively, which are involved in the initial steps of deoxysugar formation. nih.govnih.gov Another key gene, chryU , is also implicated in the deoxysugar biosynthetic pathway. nih.gov

Role of Tailoring Enzymes in this compound Pathway (e.g., Oxygenases, Glycosyltransferases)

Following the formation of the polyketide backbone, a series of tailoring enzymes modify the intermediate to yield the final this compound structure. These modifications are crucial for the compound's biological activity. The chrysomycin BGC contains several genes encoding for these important enzymes. nih.govnih.gov

Oxygenases : Several monooxygenase-encoding genes, including chryOII , chryOIII , and chryOIV , have been identified. nih.govnih.gov These enzymes are believed to catalyze specific hydroxylation and/or oxidative cyclization reactions on the polyketide core. The function of these oxygenases has been confirmed in some cases through cross-complementation studies with mutants of the related gilvocarcin biosynthetic pathway. nih.gov

Glycosyltransferase : A gene encoding a glycosyltransferase is present in the cluster. This enzyme is responsible for attaching the deoxysugar moiety to the polyketide aglycone, forming the C-glycosidic bond that is characteristic of the gilvocarcin family of natural products. nih.gov

Other Tailoring Enzymes : The cluster also includes genes like chryMT , which is predicted to encode an O-methyltransferase responsible for methylation steps. nih.gov Genes such as chryF , chryG , chryK , chryP , and chryQ are also part of the cluster and are thought to be involved in various post-PKS modifications. nih.gov

Comparative Genomics of this compound Biosynthetic Gene Clusters Across Streptomyces Strains

Comparative analysis of the chrysomycin BGC with other related gene clusters, particularly those for ravidomycin (B1678828) from Streptomyces ravidus and the gilvocarcins, has revealed significant similarities in gene organization and sequence. nih.gov This homology underscores a common evolutionary origin and a conserved biosynthetic strategy for this class of compounds. The core PKS genes (chryA, chryB, chryC) and many of the tailoring genes have clear orthologs in the ravidomycin and gilvocarcin clusters. nih.gov

Proposed Biosynthetic Pathways for this compound

Based on the genetic and biochemical evidence, a biosynthetic pathway for this compound has been proposed. nih.govnih.govnih.gov The process begins with the condensation of an acetate starter unit with nine molecules of malonyl-CoA, catalyzed by the type II PKS system (chryA, chryB, chryC), to form a linear decaketide. This polyketide chain then undergoes a series of cyclizations and aromatizations to form the core aromatic structure.

Subsequent tailoring reactions, including oxidations catalyzed by the chryO oxygenases and methylation by chryMT, modify the polyketide-derived aglycone. nih.gov Concurrently, the deoxysugar is synthesized through a separate pathway involving enzymes encoded by genes like chryD and chryE. nih.gov Finally, the glycosyltransferase attaches the activated deoxysugar to the aglycone, completing the biosynthesis of this compound.

Chemical Synthesis and Structural Modifications of Chrysomycin B

Challenges and Strategies in Total Synthesis of Chrysomycin B Scaffolds

The total synthesis of chrysomycins, including this compound, presents significant challenges due to their complex polycyclic structure and the presence of a C-glycosidic linkage. To date, no successful total synthesis specifically of this compound has been reported since the original discovery of these natural products. nih.govacs.org The Hart group attempted to synthesize this compound with a strategy involving the formation of the lactone in the presence of the carbohydrate moiety at the C4 position, but this was unsuccessful. nih.govacs.org

Strategies for synthesizing related gilvocarcin family members, which share a similar coumarin-based benzo[d]naphtho[1,2-b]pyran-6-one moiety, have often relied on early-stage glycosylation prior to the construction of the chromophore backbone. nih.govnih.govacs.org However, these approaches typically involve long linear sequences (18–30 steps), which are not ideal for preparing diverse analogs. acs.org

More recent synthetic efforts towards related compounds like chrysomycin A have explored convergent strategies, aiming to assemble the sugar moiety and vinyl group at a late stage. nih.govacs.orgresearchgate.net A key aspect of these strategies involves the construction of the chromophore core through sequential regioselective C-H functionalizations. nih.govacs.orgresearchgate.netresearchgate.net Late-stage diversification of the natural product scaffold is also considered a powerful strategy for generating derivatives for drug discovery. nih.govacs.org

Synthetic Methodologies for this compound Core Structure Elaboration

The elaboration of the chrysomycin core structure involves the precise formation of the polycyclic system and the introduction of functional groups at specific positions. Synthetic routes often employ strategies that address the complexity and potential for undesired side reactions.

Regioselective C-H Functionalization Approaches

Regioselective C-H functionalization is a crucial technique for constructing the complex framework of compounds like this compound. evitachem.com This approach allows for the selective functionalization of aromatic rings, which is essential for building the intricate polycyclic core. evitachem.com

In the synthesis of related chrysomycin A, sequential regioselective C-H functionalizations have been employed to construct the chromophore core. nih.govacs.orgresearchgate.netresearchgate.net For instance, a C-H borylation at a specific position (C10b) of a monomethylated naphthalenediol derivative has been reported as a crucial step. nih.govacs.orgsnnu.edu.cn To achieve site-selectivity in C-H borylation, strategies have included making the naphthalene (B1677914) ring asymmetric and installing a removable blocking group at another position (C4) to control the borylation site (C3). nih.govacs.orgsnnu.edu.cn This selective catalytic borylation/dehalogenation sequence allows for the functionalization at desired positions. nih.govacs.org Late-stage and direct diversification via C-H functionalizations can provide a more effective approach than de novo synthesis for generating natural product-like analogs. nih.govacs.orgresearchgate.net

C-Glycosylation Strategies for Sugar Moiety Introduction

C-glycosylation is a significant step in synthesizing C-glycosides like this compound, as it involves introducing the sugar moiety through a carbon-carbon bond, which is essential for biological activity. evitachem.com The optimization of reaction conditions is critical to achieving high yields and desired stereochemistry in C-glycosylation reactions. evitachem.com

Late-stage C-glycosylation has been explored in the synthesis of related gilvocarcin family members. nih.govacs.orgresearchgate.net Challenges in these reactions include achieving both stereoselectivity at the anomeric center and regioselectivity, which can be complicated by the stereoelectronic effects of the elaborated chromophore. nih.govacs.org Early studies on late-stage C-glycosylation models for the gilvocarcin family encountered issues with obtaining mixtures of α- and β-anomers. nih.govacs.org Different glycosyl donors, such as glycosyl acetates and glycosyl trichloroacetimidates, have been utilized in C-glycosylation strategies for aryl C-glycosides. mdpi.comresearchgate.net

Chemoenzymatic Synthesis of this compound Analogs

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers a versatile platform for synthesizing natural products and their derivatives. While specific details on the chemoenzymatic synthesis of this compound were not extensively found, this approach has been applied to other complex natural products and their analogs. beilstein-journals.orgacs.orgpku.edu.cn The integration of designed substrate analogs that can be transformed by enzymes can allow for the rapid construction of complex scaffolds with control over regio- and diastereoselectivity. beilstein-journals.org Biosynthetic studies have investigated the origin of the carbon atoms in the chromophores of chrysomycins A and B, suggesting a polyketide pathway involving acetate (B1210297) and propionate (B1217596) as chain initiators. nih.gov The cloning and characterization of the ravidomycin (B1678828) and chrysomycin biosynthetic gene clusters have revealed genes involved in polyketide backbone biosynthesis and deoxysugar biosynthesis and attachment, providing insights for potential chemoenzymatic approaches. nih.gov

Synthesis of Novel this compound Derivatives for Biological Evaluation

The synthesis of novel this compound derivatives is pursued to investigate structure-activity relationships (SAR) and potentially identify compounds with enhanced biological activities. evitachem.comnih.govacs.org Late-stage diversification of the chrysomycin scaffold is a powerful strategy for generating a range of analogs. nih.govacs.org

Analogs of chrysomycins A and B have been designed and synthesized to explore their biological properties. evitachem.comdntb.gov.ua These modifications often focus on altering the sugar moiety or introducing functional groups at different positions of the chromophore. nih.govacs.orgresearchgate.net

Design and Preparation of Acetylated this compound Analogs

Acetylated analogs of chrysomycins A and B have been prepared. evitachem.comdntb.gov.ua For instance, 4'-acetyl-chrysomycin B is a known acetylated analog. medchemexpress.com These modifications involve the introduction of an acetyl group, typically at a hydroxyl position of the sugar moiety, such as the 4' position. evitachem.commedchemexpress.com The preparation of such derivatives allows for the investigation of how acetylation affects the compound's biological activity and pharmacological properties. Studies on related flavonoids like chrysin (B1683763) have shown that modifications, such as acetylation, can influence biological activity. mdpi.comdovepress.comresearchgate.netnih.gov

Exploration of Other Side-Chain Modifications on the this compound Backbone

Synthetic strategies for the chrysomycin family of natural products, including approaches relevant to this compound, have focused on convergent routes that enable late-stage diversification. A significant aspect of these routes is the introduction of the carbohydrate moiety through C-glycosylation. ctdbase.orgcaymanchem.comresearchgate.net This process forms a stable carbon-carbon bond between the sugar and the aglycone core, which is crucial for the structural integrity of these compounds. Although early attempts to synthesize this compound with the carbohydrate moiety already present during lactone formation were not successful, advancements in synthetic methodology, such as regioselective C-H functionalization and optimized C-glycosylation reactions, provide platforms for generating diverse analogs. ctdbase.orgcaymanchem.comresearchgate.net

The ability to perform late-stage functionalizations at various positions on the chrysomycin scaffold, including sites on the appended sugar, facilitates the creation of a library of analogs. ctdbase.orgcaymanchem.comresearchgate.net This systematic modification approach is essential for delineating structure-activity relationships and understanding how specific changes to the side chain influence properties such as binding affinity, metabolic stability, and interaction with cellular components. While detailed data tables specifically on a wide range of this compound side-chain modifications are not extensively available in the immediate search results, the reported synthesis of 33 new analogs of Chrysomycin A through late-stage functionalizations underscores the potential for similar diversification of the this compound structure. ctdbase.orgcaymanchem.comresearchgate.net The chemical methodologies developed for these related compounds, particularly those involving C-glycosylation and selective functional group transformations on the carbohydrate unit, are directly applicable to the generation of novel this compound derivatives with altered side chains.

Further research in this area involves exploring different sugar moieties, modifying the linkage between the sugar and the aglycone, or introducing various substituents onto the existing sugar framework. These efforts contribute to a deeper understanding of the structural requirements for the biological activities of chrysomycins and pave the way for the rational design of improved analogs.

Molecular Mechanisms of Action of Chrysomycin B

Interaction of Chrysomycin B with DNA

This compound has been shown to interact with DNA. This interaction is suggested as a potential mechanism for its biological effects, including the suppression of transplantable tumors in mice caymanchem.com. A colorimetric microassay has been described for detecting agents, including this compound, that interact with DNA by displacing methyl green nih.gov. While the precise details of this compound's binding to DNA are still under investigation, studies on the closely related compound Chrysomycin A indicate that it can intercalate DNA at specific sequences rather than randomly researchgate.netresearchgate.net. This compound is also structurally similar to gilvocarcin V, a compound known to promote DNA cross-linking with histone H3 and GRP78 when photoactivated caymanchem.comcaymanchem.com.

Modulation of Topoisomerase Enzymes by this compound

A significant aspect of this compound's mechanism of action involves its influence on topoisomerase enzymes, which are crucial for regulating DNA topology during processes like replication and transcription researchgate.net.

While research has extensively documented the inhibition of Mycobacterium tuberculosis topoisomerase I by Chrysomycin A, the direct inhibitory activity of this compound on Topoisomerase Type I is less characterized in the provided search results researchgate.netresearchgate.netresearchgate.net. However, given the structural similarities between Chrysomycin A and B, it is plausible that this compound may also exert some inhibitory effects on Topoisomerase I, particularly in bacterial systems. Chrysomycin A inhibits mycobacterial topoisomerase I activity in vitro researchgate.net.

This compound is recognized as an inhibitor of the catalytic activity of human topoisomerase II usbio.netscbt.comadipogen.comfishersci.com. This inhibition is considered a key mechanism contributing to its biological effects, including causing DNA damage caymanchem.commedchemexpress.comglpbio.com. Topoisomerase II enzymes are essential for managing DNA entanglement by creating transient double-strand breaks, passing a DNA segment through the break, and then resealing the break researchgate.net. Inhibition of this catalytic cycle by agents like this compound can lead to the accumulation of DNA breaks and ultimately cell death researchgate.net.

Influence of this compound on Reactive Oxygen Species Generation and Oxidative Stress Pathways

Similar to other chrysomycins, this compound may induce oxidative stress within bacterial cells, which could contribute to its antimicrobial effects, particularly against drug-resistant strains evitachem.com. Oxidative stress involves an imbalance between reactive oxygen species (ROS) and antioxidants nih.govfrontiersin.org. While the direct effect of this compound on ROS generation is mentioned in the context of bacterial cells evitachem.com, studies on Chrysomycin A have shown that it can increase oxidative stress in glioma cells by altering the levels of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and downregulating Nrf-2 nih.govfrontiersin.orgmdpi.com. High levels of ROS can induce cell death and severe cellular damage nih.govmdpi.com.

Potential Impact of this compound on Cellular Metabolic Pathways (e.g., Glucose and Glutamine Metabolism)

While the provided information does not directly detail the impact of this compound on glucose and glutamine metabolism, studies on the related compound Chrysomycin A offer insights into potential metabolic effects. Chrysomycin A has been shown to reshape metabolism and increase oxidative stress in glioblastoma cells nih.govmdpi.com. It significantly reduced the levels of glutamate (B1630785) in glioblastoma cells and downregulated key enzymes involved in glutamine metabolism, such as glutaminase (B10826351) (GLS) and glutamate dehydrogenase 1 (GDH1) nih.gov. Glucose and glutamine metabolism are critical for cancer cell growth and survival, and dysregulation of these pathways can lead to cell death nih.govresearchgate.net. Although these findings pertain to Chrysomycin A, they suggest that this compound, due to its structural similarity, might also influence these metabolic pathways.

Data Table: Effects of Chrysomycins A and B on HL-60 Cells

CompoundConcentration (mM)Effect on Cellular MorphologyEffect on Nuclear MorphologyDNA DamageApoptosis
Chrysomycin A1DistortedDistortedSignificantInduced
This compound1DistortedDistortedSignificantInduced

Based on research findings in HL-60 cells researchgate.netresearchgate.netresearchgate.net.

Investigation of Signaling Pathway Modulation by this compound (e.g., Akt/GSK-3β pathway)

Research into the molecular mechanisms of action of chrysomycins, including potential modulation of the Akt/GSK-3β signaling pathway, has been reported. However, the available scientific literature predominantly details investigations concerning Chrysomycin A (Chr-A) and its effects on this pathway, particularly in the context of glioblastoma cells.

Studies involving Chrysomycin A have indicated its ability to influence the Akt/GSK-3β signaling pathway. For instance, research using human glioblastoma cell lines (U251 and U87-MG) and xenograft models has shown that Chrysomycin A treatment leads to a downregulation of phosphorylated Akt (p-Akt) and phosphorylated GSK-3β (p-GSK-3β). invivochem.cnneobioscience.comnorman-network.comresearchgate.netbiorxiv.org This modulation of the Akt/GSK-3β axis by Chrysomycin A has been suggested as a mechanism contributing to observed anti-proliferative and apoptosis-promoting effects in these cancer models. invivochem.cnneobioscience.comresearchgate.netbiorxiv.org

The Akt/GSK-3β pathway is a critical regulator involved in various cellular processes, including cell survival, proliferation, and metabolism. invivochem.cn Abnormal regulation of this pathway is frequently observed in various cancers, facilitating tumor progression. invivochem.cn The interaction between Akt and GSK-3β bridges the PI3K-Akt and Wnt signaling pathways, synergistically influencing oncogenesis. invivochem.cn Akt can phosphorylate GSK-3β at the Ser9 site, which affects downstream targets like β-catenin and subsequently influences proteins such as slug and MMP2, impacting tumor growth. invivochem.cnbiorxiv.org Studies on Chrysomycin A have shown that its downregulation of p-Akt and p-GSK-3β is accompanied by a decrease in the expression of downstream targets like slug and MMP2 in glioblastoma cells. invivochem.cnbiorxiv.org

While these findings provide insights into the potential mechanisms of action within the chrysomycin class of compounds, specific detailed research findings focusing solely on the modulation of the Akt/GSK-3β pathway directly by this compound were not prominently available in the consulted literature. Therefore, a comprehensive description of this compound's specific effects on this pathway, supported by detailed research data tables, cannot be provided based on the current search results. Further research specifically investigating this compound's interaction with the Akt/GSK-3β pathway is needed to elucidate its precise molecular mechanisms.

Pharmacological Investigations of Chrysomycin B

Antimicrobial Efficacy of Chrysomycin B

This compound has demonstrated activity against various bacterial pathogens, with a particular focus on Gram-positive bacteria and Mycobacterium tuberculosis. nih.govresearchgate.net

Activity against Mycobacterium tuberculosis and Drug-Resistant Strains

Research indicates that this compound exhibits potent anti-tuberculosis activity. Studies have shown its effectiveness against both wild-type Mycobacterium tuberculosis and a number of clinically isolated multidrug-resistant (MDR) M. tuberculosis strains. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) for this compound against several M. tuberculosis indicators, including M. bovis BCG and various M. tuberculosis strains, have been reported, generally ranging from 1.56 to 6.25 µg/mL. nih.govresearchgate.net This activity is considered comparable to that of rifampicin (B610482) in some instances. rsc.org this compound's mechanism of action against mycobacteria may involve interference with DNA replication or transcription processes, potentially through targeting critical cellular processes. evitachem.com

Antibacterial Spectrum against Gram-Positive Pathogens (e.g., Staphylococcus aureus, MRSA)

This compound has shown antibacterial activity against several Gram-positive bacteria. nih.govresearchgate.netresearchgate.net This includes activity against Staphylococcus aureus (ATCC 6538) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net MICs for this compound against S. aureus and MRSA have been reported, falling within the range of 3.12 to 25 µg/mL. nih.govresearchgate.net Additionally, activity against Staphylococcus pneumoniae (ATCC 49619) has been noted with MICs in a similar range. nih.govresearchgate.net

Table 1: Antimicrobial Activity of this compound (Representative Data)

Microorganism (Strain)Minimum Inhibitory Concentration (μg/mL)
Mycobacterium tuberculosis (Wild-type)1.56 - 6.25
Mycobacterium tuberculosis (MDR strains)1.56 - 6.25
Staphylococcus aureus (ATCC 6538)3.12 - 25
Staphylococcus aureus (MRSA)3.12 - 25
Staphylococcus pneumoniae (ATCC 49619)3.12 - 25
M. bovis BCG50.0

Anticancer Activity of this compound in Preclinical Models

Preclinical investigations have explored the potential of this compound as an anticancer agent, examining its effects on tumor cell proliferation, metastasis, and the induction of apoptosis. caymanchem.comglpbio.commedchemexpress.com this compound is structurally similar to chrysomycin A, which has also demonstrated antitumor activity. caymanchem.com

Inhibition of Tumor Cell Proliferation and Metastasis

This compound has been shown to suppress the growth of transplantable tumors in mice. caymanchem.comglpbio.commedchemexpress.com In vitro studies have indicated that this compound can inhibit the proliferation of various human cancer cell lines. sigmaaldrich.com For example, it has exhibited cytotoxicity against cell lines such as K562, HT29, MCF7, PC6, and MKN28. sigmaaldrich.com this compound also causes DNA damage in the human lung adenocarcinoma A549 cell line and inhibits topoisomerase II, which can contribute to the inhibition of cell proliferation. caymanchem.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.com

Induction of Apoptosis in Cancer Cell Lines

Mechanistic studies have indicated that this compound can induce apoptosis in cancer cells. researchgate.netrsc.org At a concentration of 1 μM, this compound has been shown to distort cellular and nuclear morphology and cause significant DNA damage and apoptosis in human leukemia HL-60 cells. researchgate.netrsc.org The induction of apoptosis is a key strategy in many cancer therapies. nih.govresearchgate.net

Efficacy against Transplantable Tumors in Murine Models

This compound has demonstrated the ability to suppress the growth of transplantable tumors in murine models. caymanchem.comglpbio.commedchemexpress.com This effect is believed to be potentially related to its ability to bind DNA and inhibit topoisomerase II. caymanchem.comglpbio.commedchemexpress.com While specific detailed data on tumor size reduction or survival rates for this compound alone in murine models were not extensively available in the provided snippets, its reported suppression of transplantable tumors indicates in vivo efficacy in preclinical settings. caymanchem.comglpbio.commedchemexpress.com

Table 2: Cytotoxicity of this compound against Cancer Cell Lines (Representative Data)

Cancer Cell LineIC₅₀ (μM)
HL-60 (Leukemia)0.95 researchgate.netrsc.org
K562Not specified
HT29Not specified
MCF7Not specified
PC6Not specified
MKN28Not specified
A549DNA damage observed caymanchem.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.com

Synergistic Effects of this compound with Established Therapeutic Agents

Research into the synergistic potential of this compound with existing therapeutic agents is an area of ongoing investigation. Synergism, in this context, refers to the interaction between two or more compounds that results in a combined effect greater than the sum of their individual effects. This approach holds promise for enhancing therapeutic efficacy, reducing the required concentrations of individual drugs, and potentially mitigating the development of resistance.

While extensive research on the synergistic effects specifically of this compound is not as widely documented as that for its analog, Chrysomycin A, studies on related compounds within the chrysomycin family and other C-aryl glycosides provide insights into potential synergistic mechanisms and interactions. This compound is structurally similar to Chrysomycin A, differing primarily by the replacement of a vinyl group with a methyl group nih.gov. Both compounds have been shown to possess antibacterial and antitumor activities caymanchem.commdpi.com.

Studies involving Chrysomycin A have demonstrated synergistic activity with established anti-tuberculosis drugs. For instance, Chrysomycin A has shown synergistic effects when combined with ethambutol (B1671381), ciprofloxacin, and novobiocin (B609625) against Mycobacterium smegmatis, a surrogate for Mycobacterium tuberculosis. It also exhibited additive properties in combination with rifampicin and isoniazid (B1672263) biorxiv.org. This suggests that chrysomycins, including potentially this compound, may enhance the activity of conventional antibiotics used to treat bacterial infections, particularly those caused by resistant strains researchgate.net.

The mechanism of action of chrysomycins, including their interaction with biological targets like topoisomerase I in Mycobacterium tuberculosis, hints at potential avenues for synergy biorxiv.org. Topoisomerase inhibitors are a class of drugs that interfere with the unwinding of DNA, a critical process for cell division. Combining a topoisomycin inhibitor with agents that target other essential bacterial processes, such as cell wall synthesis or protein production, could lead to enhanced bacterial killing.

Furthermore, studies on other natural products with similar structural features, such as other C-aryl glycosides, have revealed synergistic interactions. For example, some natural compounds can enhance the efficacy of antibiotics like colistin (B93849) against multidrug-resistant bacteria such as Acinetobacter baumannii by altering bacterial cell membrane permeability nih.govfrontiersin.org. While this specific interaction has been shown with compounds like chrysin (B1683763) (a flavonoid) and not directly with this compound, it illustrates a potential mechanism by which C-aryl glycosides might exert synergistic effects.

The potential for synergistic interactions is particularly relevant in the context of combating drug-resistant pathogens. Combination therapies are a cornerstone of treating infections caused by resistant bacteria and certain cancers, aiming to overcome resistance mechanisms and improve treatment outcomes researchgate.net. The inherent biological activities of this compound, including its antibacterial and cytotoxic properties caymanchem.com, suggest its potential as a synergistic agent in combination regimens.

Detailed research findings on the synergistic effects of this compound with specific therapeutic agents are limited in the provided search results. However, the documented synergistic activities of Chrysomycin A with anti-tuberculosis drugs biorxiv.org, coupled with the structural similarities between Chrysomycin A and B nih.gov, indicate that this compound may also exhibit synergistic potential. Future research is needed to specifically investigate and characterize the synergistic interactions of this compound with a range of established therapeutic agents to determine its potential utility in combination therapies.

Structure Activity Relationship Studies of Chrysomycin B and Its Analogs

Impact of C-Glycosidic Side Chain Variations on Biological Potency

The C-glycosidic side chain is a distinguishing feature among the chrysomycin and gilvocarcin families. Chrysomycins are characterized by a 3,5-dimethylpentose side chain, while gilvocarcins typically feature a methylpentose side chain. evitachem.comuni.luscispace.com These differences in the sugar moiety are understood to contribute significantly to the variations observed in their biological activities. evitachem.com SAR studies specifically investigating chrysomycin analogs have underscored the crucial role of the sugar moiety in their anti-tuberculosis activity and influence on drug resistance. acs.orgresearchgate.net Modifications to the carbohydrate residue have been explored, and more potent derivatives have been identified, suggesting that alterations to the C-glycosidic side chain present an avenue for optimizing biological activity. scispace.com

Role of Chromophore Modifications on Pharmacological Activity

The chromophore, the core polyketide structure, is largely conserved within certain subgroups of this compound class. Chrysomycin B and Gilvocarcin M, for instance, share identical chromophores. evitachem.comcaymanchem.com Similarly, Chrysomycin A and Toromycin (Gilvocarcin V) possess identical chromophores. evitachem.comwikipedia.orgnih.govuni.lunih.gov A key difference in the chromophore between the Chrysomycin A/Toromycin pair and the this compound/Gilvocarcin M pair lies at the C-8 position, where a vinyl group in the former is replaced by a methyl group in the latter. evitachem.comnih.gov This structural variation on the chromophore is relevant to their classification and likely impacts their activity profiles. Late-stage diversification strategies have been applied to modify the chromophore of Chrysomycin A at various positions, including C2, C3, C4, and C8, to generate analogs for SAR investigations. acs.orgscispace.comnih.govugr.esresearchgate.net These studies aim to understand how changes to the chromophore structure influence pharmacological activity.

Comparative Analysis of Chrysomycin A and B Activity Profiles

Chrysomycin A and this compound are two closely related components of the antibiotic complex chrysomycin, with Chrysomycin A being the major component and this compound the minor one. evitachem.comnih.gov Structurally, they differ primarily at the C-8 position of the chromophore, where Chrysomycin A has a vinyl group and this compound has a methyl group. evitachem.comnih.gov They also differ in their C-glycosidic side chains; Chrysomycin A has a 3,5-dimethylpentose, while this compound has a methylpentose. evitachem.comuni.lu Both Chrysomycin A and B have demonstrated potent anti-tuberculosis activity, including effectiveness against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.govresearchgate.netacs.orgresearchgate.netnih.gov While both exhibit significant biological properties, the specific impact of their structural differences on their precise activity profiles is a subject of ongoing research.

Advanced Research Methodologies and Future Perspectives

High-Throughput Screening for Novel Chrysomycin B Derivatives

High-throughput screening (HTS) plays a vital role in identifying compounds with desired biological activities from large libraries. For this compound, HTS can be applied to discover novel derivatives with improved potency, broader spectrum of activity, or reduced toxicity. A recent HTS identified Chrysomycin A as having potent anti-TB activity against MDR-TB strains. nih.govacs.orgresearchgate.net This suggests that similar screening approaches could be effective for identifying potent this compound derivatives.

The synthesis of this compound derivatives can be achieved through various methodologies, including late-stage diversification of the natural product scaffold. evitachem.comnih.govacs.orgresearchgate.net This approach allows for the generation of numerous analogues by modifying specific positions on the molecule, such as the C2, C3, C4, and C8 positions. nih.govacs.org HTS of these diverse derivative libraries can then pinpoint compounds with enhanced activity against target pathogens or other biological targets.

Omics-Based Approaches for Elucidating this compound Mechanism of Action

Understanding the precise mechanism of action of this compound is critical for its development as a therapeutic agent. Omics-based approaches, including transcriptomics, proteomics, and metabolomics, can provide comprehensive insights into how this compound interacts with biological systems at a molecular level.

Transcriptome analysis, which examines gene expression profiles, can reveal the cellular pathways affected by this compound treatment. For instance, comparative transcriptome analysis of Streptomyces strains producing different levels of chrysomycins has unveiled significant differences in the expression of genes within the chrysomycin biosynthetic gene cluster (BGC). semanticscholar.org Applying this to the target organism, such as Mycobacterium tuberculosis, could identify genes and pathways that are up- or down-regulated in response to this compound, shedding light on its inhibitory effects.

Proteomics can identify the proteins that are the direct or indirect targets of this compound. Studies on Chrysomycin A, a related compound, have suggested it targets critical cellular processes in Mycobacterium tuberculosis, potentially involving interference with DNA replication or transcription. evitachem.com It has also been shown to interact with DNA and inhibit topoisomerase I activity in M. tuberculosis. researchgate.netresearchgate.net While the exact mechanism for this compound may differ, proteomic studies could identify analogous or distinct protein targets.

Metabolomics can profile the changes in cellular metabolites upon this compound exposure, indicating metabolic pathways that are perturbed. This can further complement transcriptomic and proteomic data to build a holistic picture of the compound's mechanism.

Genetic Engineering of Streptomyces Strains for Enhanced this compound Production

Streptomyces species are the natural producers of chrysomycins. evitachem.comsemanticscholar.org Genetic engineering techniques can be employed to optimize the production of this compound by these microorganisms. This involves manipulating the chrysomycin BGC to increase the yield of the desired compound.

Genome mining of Streptomyces strains has revealed the presence of biosynthetic gene clusters responsible for chrysomycin production. researchgate.netjmicrobiol.or.kracs.org Identifying and understanding the function of individual genes within this cluster is the first step towards genetic manipulation. Comparative transcriptome analysis has already identified genes that are differentially expressed in high-producing chrysomycin strains. semanticscholar.org

Strategies for enhancing production can include overexpression of key biosynthetic genes, deletion of genes leading to competing pathways, or introduction of regulatory elements to boost BGC expression. jmicrobiol.or.krfrontiersin.org For example, studies on increasing Chrysomycin A production in Streptomyces sp. 891 involved analyzing up-regulated genes in a mutant strain with enhanced yield. semanticscholar.org Similar approaches can be applied to this compound production.

Synthetic Biology Strategies for Diversification of this compound Scaffold

Synthetic biology offers powerful tools for the rational design and biosynthesis of novel natural product analogues. By leveraging synthetic biology strategies, researchers can diversify the this compound scaffold in ways that may be challenging through traditional synthetic chemistry or random mutagenesis.

This can involve refactoring the chrysomycin BGC, introducing genes from other biosynthetic pathways, or engineering hybrid polyketide synthases to generate structural variations of the this compound core. researchgate.net For instance, modifying the genes responsible for incorporating specific building blocks or tailoring enzymes can lead to the production of non-natural this compound derivatives with potentially altered biological activities. jmicrobiol.or.kr The concept of scaffold diversity is crucial in drug discovery, and synthetic biology provides a means to explore a wider chemical space based on the this compound structure. mdpi.com

Exploration of this compound as a Chemical Probe for Biological Targets

Chemical probes are valuable tools for investigating biological processes and validating potential drug targets. Given its observed biological activities, this compound and its derivatives can be explored as chemical probes to identify and characterize novel biological targets.

This involves synthesizing modified versions of this compound that retain biological activity but are equipped with tags (e.g., fluorescent labels, affinity handles) that facilitate the isolation and identification of interacting proteins or other biomolecules. acs.org Late-stage functionalization techniques are particularly useful for introducing these tags without disrupting the core structure essential for activity. nih.govacs.orgacs.org By using labeled this compound derivatives, researchers can pull down or visualize the cellular components they bind to, helping to confirm proposed mechanisms of action and discover new targets.

Future Directions in this compound-Derived Therapeutic Development

The future development of this compound-derived therapeutics holds significant promise, particularly in addressing the growing challenge of drug-resistant infections, such as MDR-TB. evitachem.commdpi.comnih.govacs.orgresearchgate.net

Future directions include:

Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of this compound derivatives to establish comprehensive SARs, guiding the design of more potent and selective compounds. evitachem.comnih.govacs.org

Combination Therapy: Investigating the synergistic effects of this compound with existing antibiotics or other therapeutic agents to overcome resistance and improve treatment outcomes. Chrysomycin A has shown synergy with anti-TB drugs like ethambutol (B1671381) and ciprofloxacin. researchgate.net

Target Validation and Mechanism Elucidation: Deeper investigation into the molecular targets and pathways affected by this compound using advanced omics and chemical biology approaches. evitachem.comresearchgate.netresearchgate.net

Delivery Strategies: Developing effective delivery systems to ensure that this compound reaches the site of infection efficiently and safely.

Exploring New Indications: Investigating the potential of this compound and its derivatives for treating other diseases where its mechanism of action might be relevant, such as certain cancers or inflammatory conditions, as related chrysomycins have shown antitumor and anti-neuroinflammatory activities. researchgate.netpreprints.orgmdpi.comnih.gov

Q & A

Q. What experimental techniques are essential for characterizing Chrysomycin B’s interaction with DNA?

this compound binds to the minor groove of DNA, altering its conformation and inhibiting transcription. To study this, researchers should employ:

  • Circular Dichroism (CD) Spectroscopy : To detect structural changes in DNA upon binding .
  • Fluorescence Quenching Assays : To measure binding affinity using DNA-intercalating dyes (e.g., ethidium bromide) .
  • Topoisomerase II Inhibition Assays : Monitor DNA damage via gel electrophoresis to assess inhibition efficiency .
  • Molecular Dynamics Simulations : Model binding interactions and stability using software like GROMACS or AMBER .

Q. How can researchers validate the purity and structural identity of newly isolated this compound?

  • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : Assign proton/carbon signals using 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra .
  • HPLC-PDA : Compare retention times and UV-Vis profiles with authenticated standards .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s bioactivity across different cell lines?

Discrepancies may arise from variations in cell membrane permeability or DNA repair mechanisms. Methodological approaches include:

  • Dose-Response Curves : Compare IC₅₀ values in multiple cell lines (e.g., A549 vs. HeLa) under standardized conditions .
  • Transcriptomic Profiling : Use RNA-seq to identify differential gene expression in resistant vs. sensitive cells .
  • Knockout Models : CRISPR/Cas9-mediated deletion of DNA repair genes (e.g., ATM, BRCA1) to assess mechanistic dependencies .

Q. How can researchers optimize this compound production in Streptomyces strains?

  • Plackett-Burman Design (PBD) : Screen media components (e.g., carbon/nitrogen sources) to identify yield-influencing factors .
  • Response Surface Methodology (RSM) : Use Box-Behnken designs to model interactions between sodium chloride, calcium carbonate, and other components .
  • Fermentation Monitoring : Track secondary metabolite production via UV fluorescence (365 nm) and densitometry .

Q. What genomic tools elucidate this compound’s biosynthetic pathway?

  • Comparative Genomics : Align gene clusters (e.g., chry891 cluster) with homologous pathways in related Streptomyces species .
  • Gene Knockout/Complementation : Disrupt key enzymes (e.g., Chry891OII, Chry891R) to confirm their role in polyketide assembly .
  • Metabolite Profiling : LC-MS/MS to trace intermediates like homo-prejadomycin and vinyl-dehydrorabelomycin .

Methodological and Ethical Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound studies?

  • Detailed Protocols : Document fermentation conditions (temperature, agitation), extraction solvents, and analytical parameters .
  • Negative Controls : Include untreated DNA/cells to distinguish baseline activity from compound effects .
  • Data Sharing : Deposit raw NMR/MS data in repositories like MetaboLights or ChEMBL .

Q. What ethical frameworks apply when studying this compound’s cytotoxic effects?

  • Institutional Review Board (IRB) Approval : Required for studies involving human-derived cell lines or animal models .
  • Data Integrity : Maintain lab notebooks with timestamps and avoid selective reporting of bioactivity results .
  • Conflict of Interest Disclosure : Declare funding sources (e.g., pharmaceutical partnerships) in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.